Iron;phosphoric acid

Lithium-ion battery cathode LiFePO4 synthesis precursor engineering

Iron;phosphoric acid (CAS 18718-08-6) refers to iron(III) phosphate (FePO4), an inorganic compound with a molecular weight of 150.82 g/mol that exists in multiple polymorphic forms including an anhydrous α-quartz structure and dihydrate variants. The compound is insoluble in water but dissolves in mineral acids, with an anhydrous density of approximately 3.056 g/cm³.

Molecular Formula FeH3O4P
Molecular Weight 153.84 g/mol
CAS No. 18718-08-6
Cat. No. B12343738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron;phosphoric acid
CAS18718-08-6
Molecular FormulaFeH3O4P
Molecular Weight153.84 g/mol
Structural Identifiers
SMILESOP(=O)(O)O.[Fe]
InChIInChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)
InChIKeyRFGNMWINQUUNKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Phosphoric Acid CAS 18718-08-6: Technical Specifications and Industrial Baseline for Iron(III) Phosphate Procurement


Iron;phosphoric acid (CAS 18718-08-6) refers to iron(III) phosphate (FePO4), an inorganic compound with a molecular weight of 150.82 g/mol that exists in multiple polymorphic forms including an anhydrous α-quartz structure and dihydrate variants [1]. The compound is insoluble in water but dissolves in mineral acids, with an anhydrous density of approximately 3.056 g/cm³ [2]. While this CAS entry is sometimes associated with the stoichiometric combination of iron and phosphoric acid, industrial procurement primarily concerns FePO4 in its various hydration states and crystalline modifications, which critically determine its performance in downstream applications.

Iron Phosphoric Acid CAS 18718-08-6: Why Generic Substitution of Iron Phosphate Precursors Leads to Performance Variability


Iron phosphate is not a monolithic commodity chemical where simple stoichiometric equivalence guarantees functional interchangeability. The physicochemical properties of FePO4·2H2O—including particle size distribution, specific surface area, crystalline versus amorphous phase, impurity profile, and microscopic morphology—critically affect the electrochemical performance of the final LiFePO4 cathode material . Different iron sources (e.g., metallic iron vs. FeSO4 vs. Fe(NO3)3) yield FePO4·2H2O precursors with distinct material characteristics that propagate through downstream processing to produce measurable differences in discharge capacity, rate capability, and cycling stability [1]. Consequently, procurement specifications for battery-grade iron phosphate must extend beyond purity percentage to include phase identity (amorphous vs. crystalline), particle morphology, and precursor-specific impurity thresholds that directly correlate with electrochemical outcomes.

Iron Phosphoric Acid CAS 18718-08-6: Quantified Performance Differentiation in Battery Precursor Applications


Nano-Porous Iron Phosphate Precursor Delivers 17% Higher Initial Discharge Capacity vs. Non-Porous Counterpart

Spherical iron phosphate precursors engineered with nano-porous surface structures produced LiFePO4 cathodes with an initial charge/discharge capacity of 149.38 mAh/g at 0.1C, representing a 17% increase compared to LiFePO4 fabricated from iron phosphate precursors lacking nano-pore architecture [1]. Concurrently, electrode charge transfer resistance decreased by approximately 88%, from an implied baseline of ~457 Ω to 54.91 Ω, indicating substantially improved lithium-ion transport kinetics [1].

Lithium-ion battery cathode LiFePO4 synthesis precursor engineering

Crystalline FePO4 Precursor Enables Superior Low-Temperature Capacity Retention and Cycling Stability vs. Amorphous FePO4

LiFePO4/C cathodes synthesized from crystalline FePO4 precursor demonstrated capacity retention of 70.9% at -20°C and capacity fade of only 0.012% per cycle over 150 cycles at 1C rate. In direct comparison, LiFePO4/C produced from amorphous FePO4 under identical synthesis conditions exhibited significantly inferior performance, attributed to higher crystalline defect density and greater impurity content in the amorphous precursor [1].

Battery precursor quality phase engineering low-temperature performance

Metallic Iron-Derived FePO4·2H2O Precursor Outperforms Alternative Iron Sources in LiFePO4/C Electrochemical Properties

A systematic comparative study evaluated four different iron sources for synthesizing FePO4·2H2O precursors subsequently converted to LiFePO4/C composites. Comprehensive characterization of crystal structure, morphology, hydration behavior, and surface properties demonstrated that the LiFePO4/C composite derived from metallic iron-based FePO4·2H2O precursor exhibited superior electrochemical performance. The metallic iron route produced a precursor that converted more readily to the olivine structure with facile Li⁺ diffusion characteristics [1]. Supporting comparative analysis confirmed that FeSO4-derived and Fe(NO3)3-derived precursors introduce different impurity profiles that alter particle size, specific surface area, and ultimately the electrochemical performance of the final LiFePO4/C cathode material .

Precursor synthesis route iron source selection Li-ion battery cathode

Hydrothermal Crystallization of Iron Phosphate Enhances Morphology-Dependent LiFePO4 Electrochemical Performance

Iron phosphate precursors synthesized via hydrothermal methods with extended reaction times produced improved crystallinity and spherical particle morphology. LiFePO4/C cathodes fabricated from these hydrothermally-optimized precursors exhibited better electrochemical performance compared to those from precipitation-derived precursors. However, when hydrothermal synthesis temperature reached 180°C, particles became ellipsoidal and paradoxically produced LiFePO4/C with high discharge capacity, demonstrating that precursor morphology—while not the sole determinant—meaningfully influences final cathode performance [1].

Hydrothermal synthesis precursor morphology cathode optimization

Nanosheet FePO4·2H2O Precursor with Optimized P/Fe Ratio Produces Smallest Primary LiFePO4 Particles and Best Electrochemical Properties

Systematic optimization of the phosphate-to-iron molar ratio during FePO4·2H2O synthesis revealed that when the P:Fe molar ratio reaches 2.5:1, the resulting FePO4·2H2O precursor nanosheets achieve minimum thickness. This optimized precursor yields LiFePO4/C cathode materials with the smallest primary particles and the best electrochemical properties among all tested stoichiometric variations . In a separate optimized synthesis route, LiFePO4/C fabricated from engineered FePO4·2H2O achieved initial discharge capacities of 160.6 mAh/g at 0.1C and maintained 107 mAh/g at 10C, demonstrating excellent rate capability [1].

Nanosheet morphology precursor stoichiometry particle engineering

Iron Phosphoric Acid CAS 18718-08-6: Evidence-Backed Application Scenarios for Battery-Grade Procurement


High-Energy-Density LiFePO4 Cathode Manufacturing Requiring Optimized Rate Capability

Procurement of iron phosphate precursors with engineered nano-porous surface morphology enables LiFePO4 cathode fabrication achieving 149.38 mAh/g at 0.1C with 88% reduced charge transfer resistance (54.91 Ω) compared to non-porous precursor-derived cathodes . This scenario applies to electric vehicle battery manufacturers seeking maximum energy density without altering established solid-state synthesis protocols. The quantified 17% capacity improvement translates directly to extended driving range or reduced battery pack weight.

Low-Temperature and Long-Cycle-Life Battery Applications (EVs, Grid Storage)

Specification of crystalline FePO4 precursor (rather than amorphous) is essential for applications requiring reliable low-temperature operation and extended cycle life. LiFePO4/C cathodes from crystalline FePO4 maintain 70.9% capacity retention at -20°C and exhibit capacity fade of only 0.012% per cycle over 150 cycles at 1C . This performance profile is critical for electric vehicles operating in cold climates and for grid-scale energy storage systems where cycle life directly determines total cost of ownership.

High-Purity Battery-Grade LiFePO4 Production with Controlled Impurity Profile

Iron source selection in FePO4·2H2O synthesis critically determines impurity profile, particle size distribution, and specific surface area of the precursor, which propagate to final LiFePO4/C cathode performance . Metallic iron-derived FePO4·2H2O provides superior physicochemical properties and electrochemical performance compared to FeSO4 or Fe(NO3)3-derived precursors . Procurement specifications should therefore include iron source documentation and impurity thresholds, not merely nominal purity percentage.

Morphology-Engineered LiFePO4 Synthesis via Precursor Design

For manufacturers seeking to optimize cathode morphology without modifying downstream processing, hydrothermal-grade FePO4 precursors enable spherical or ellipsoidal particle morphology control that meaningfully influences final LiFePO4/C electrochemical performance . Additionally, FePO4·2H2O synthesized with P:Fe molar ratio of 2.5:1 yields nanosheet precursors with minimum thickness, producing LiFePO4/C cathodes with smallest primary particles and best electrochemical properties , achieving 160.6 mAh/g at 0.1C and 107 mAh/g at 10C [5].

Technical Documentation Hub

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